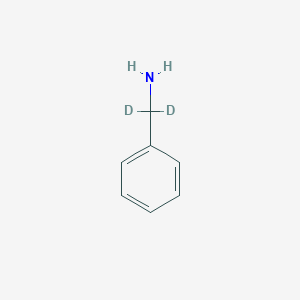

Benzyl-alpha,alpha-D2-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

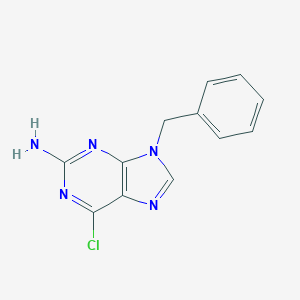

Benzyl-alpha,alpha-D2-amine is a useful research compound. Its molecular formula is C7H9N and its molecular weight is 109.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzyl-alpha,alpha-D2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-alpha,alpha-D2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Benzyl-alpha,alpha-D2-amin wird in der medizinischen Chemie zur Synthese von pharmazeutischen Verbindungen verwendet. Seine Struktur dient als Baustein für die Herstellung verschiedener therapeutischer Wirkstoffe . Zum Beispiel wird es bei der Entwicklung von 2-Phenethylaminen verwendet, die für die gezielte Ansteuerung wichtiger Rezeptoren wie Adrenozeptoren, Dopaminrezeptoren und andere von Bedeutung sind .

Landwirtschaft

In der Landwirtschaft kann this compound an der Synthese von Pflanzenwachstumsregulatoren und Pestiziden beteiligt sein. Seine Derivate können das Wachstum und die Entwicklung von Pflanzen beeinflussen und es kann verwendet werden, um die Wechselwirkung dieser Chemikalien mit der Pflanzenbiochemie zu untersuchen .

Materialwissenschaft

In der Materialwissenschaft wird this compound verwendet, um Polymere zu modifizieren und neue Materialien mit verbesserten Eigenschaften zu erzeugen. Es kann als Monomer oder Vernetzer dienen, um die Festigkeit und Haltbarkeit von Materialien zu verbessern .

Industrielle Anwendungen

Industriell ist this compound ein Vorläufer bei der Synthese von Farbstoffen, Harzen und anderen Chemikalien. Es wird in Prozessen verwendet, die eine stabil isotopenmarkierte Verbindung zum Verfolgen chemischer Reaktionen und Pfade erfordern .

Umweltanwendungen

Umweltwissenschaftler verwenden this compound, um Verschmutzungsquellen zu verfolgen und biochemische Kreisläufe zu verstehen. Seine Isotopenmarkierung hilft bei der Verfolgung der Bewegung und Transformation von Schadstoffen in der Umwelt .

Lebensmittelindustrie

In der Lebensmittelindustrie könnte this compound in analytischen Methoden verwendet werden, um die Lebensmittelsicherheit und -qualität zu gewährleisten. Es kann helfen, das Vorhandensein bestimmter Verbindungen zu identifizieren und ihre Stoffwechselwege zu verstehen .

Kosmetikprodukte

This compound kann in der Kosmetikindustrie für die Forschung nach neuen Produkten verwendet werden. Seine Derivate können als Konservierungsstoffe wirken oder andere funktionelle Aufgaben in kosmetischen Formulierungen übernehmen .

Biochemische Forschung

In der Biochemie ist this compound wertvoll für die Untersuchung von Enzym-Substrat-Wechselwirkungen und Stoffwechselwegen. Es wird in enzymatischen Assays und als Standard in der Massenspektrometrie verwendet, um biochemische Prozesse zu verstehen .

Wirkmechanismus

Target of Action

The primary target of Benzyl-alpha,alpha-D2-amine is Monoamine oxidase type B (MAO-B) . This enzyme catalyzes the oxidative deamination of biogenic and xenobiotic amines and plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . MAO-B preferentially degrades benzylamine and phenylethylamine .

Biochemical Pathways

The biochemical pathways affected by Benzyl-alpha,alpha-D2-amine are likely related to the metabolism of biogenic and xenobiotic amines, given the role of its target, MAO-B . By potentially inhibiting MAO-B, Benzyl-alpha,alpha-D2-amine could affect the degradation of certain amines, leading to changes in their concentrations and thus influencing related biochemical pathways.

Result of Action

The molecular and cellular effects of Benzyl-alpha,alpha-D2-amine’s action would likely be related to changes in the concentrations of certain amines, given its potential inhibitory effect on MAO-B . These changes could have various downstream effects, potentially influencing neurological and vascular function.

Biochemische Analyse

Biochemical Properties

Benzyl-alpha,alpha-D2-amine plays a significant role in biochemical reactions due to its unique isotopic labeling. It interacts with various enzymes, proteins, and other biomolecules, providing insights into reaction mechanisms and metabolic pathways. The deuterium atoms in Benzyl-alpha,alpha-D2-amine can alter the reaction kinetics, leading to a kinetic isotope effect. This effect is particularly useful in studying enzyme-catalyzed reactions, as it helps in identifying the rate-determining steps and understanding the enzyme’s catalytic mechanism .

Cellular Effects

Benzyl-alpha,alpha-D2-amine influences various types of cells and cellular processes. Its incorporation into cellular systems can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of deuterium can lead to subtle changes in the vibrational frequencies of chemical bonds, which can impact the interactions between biomolecules. This can result in altered cellular responses, such as changes in signal transduction pathways or modifications in gene expression patterns .

Molecular Mechanism

The molecular mechanism of Benzyl-alpha,alpha-D2-amine involves its interaction with biomolecules at the molecular level. The deuterium atoms in the compound can form stronger bonds compared to hydrogen, leading to changes in binding interactions with enzymes and other proteins. This can result in enzyme inhibition or activation, depending on the specific biochemical context. Additionally, Benzyl-alpha,alpha-D2-amine can influence gene expression by affecting the transcriptional machinery or by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl-alpha,alpha-D2-amine can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that Benzyl-alpha,alpha-D2-amine is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to Benzyl-alpha,alpha-D2-amine can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Benzyl-alpha,alpha-D2-amine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, Benzyl-alpha,alpha-D2-amine can exhibit toxic or adverse effects, such as disruption of metabolic pathways or induction of oxidative stress .

Metabolic Pathways

Benzyl-alpha,alpha-D2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The deuterium atoms can influence the metabolic flux, leading to changes in metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, resulting in the formation of deuterated metabolites. These metabolites can provide valuable information on the metabolic fate of the compound and its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of Benzyl-alpha,alpha-D2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cell, Benzyl-alpha,alpha-D2-amine can interact with intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

Benzyl-alpha,alpha-D2-amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Benzyl-alpha,alpha-D2-amine can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of Benzyl-alpha,alpha-D2-amine is crucial for understanding its role in cellular processes and its potential therapeutic applications .

Eigenschaften

IUPAC Name |

dideuterio(phenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKYBSKWIADBV-NCYHJHSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.